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Compound of Interest

3-Phenyl-2-thioxoimidazolidin-4-
Compound Name:
one

Cat. No.: B189171

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the compound 3-Phenyl-2-thioxoimidazolidin-4-one. The information presented herein is
essential for the identification, characterization, and quality control of this heterocyclic
molecule, which holds potential in various drug discovery and development programs. This
document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 3-Phenyl-2-thioxoimidazolidin-4-one.

Table 1: *H NMR Spectroscopic Data

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.20-7.50 m 5H Phenyl-H
~4.20 S 2H CHz (Position 5)
~8.50 brs 1H NH (Position 1)
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Note: The chemical shifts for the phenyl group protons are approximate and may appear as a
complex multiplet. The NH proton is expected to be a broad singlet and its chemical shift can
be concentration-dependent.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment

~180 C=S (Position 2)

~170 C=0 (Position 4)

~135 Phenyl C (quaternary)
~129 Phenyl CH (para)

~128 Phenyl CH (ortho/meta)
~125 Phenyl CH (ortho/meta)
~50 CHz (Position 5)

Note: The assignments are based on typical chemical shift ranges for similar functional groups.

Table 3: IR Spectroscopic Data

Wavenumber (cm—?) Intensity Assignment

~3200 Medium N-H Stretch
~3100-3000 Medium Aromatic C-H Stretch
~1740 Strong C=0 Stretch (Amide)
~1590, ~1490 Medium C=C Stretch (Aromatic)
~1350 Strong C=S Stretch

C-H Bend (Aromatic, mono-

~750, ~690 Strong )
substituted)

Table 4: Mass Spectrometry Data
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miz Interpretation
192 [M]* (Molecular lon)
135 [M - CsHsNOJ*

Data obtained from PubChem CID 700731.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 3-Phenyl-2-thioxoimidazolidin-4-one is
dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCIs) in a standard 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (6 =
0.00 ppm).

Instrumentation and Acquisition:
o Spectrometer: A Bruker Avance Ill HD 400 MHz spectrometer (or equivalent).
e 'HNMR:
o Pulse Program: zg30
o Number of Scans: 16
o Spectral Width: 20 ppm
o Temperature: 298 K
e 13C NMR:
o Pulse Program: zgpg30

o Number of Scans: 1024
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o Spectral Width: 240 ppm

o Temperature: 298 K

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium
bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.
Instrumentation and Acquisition:

e Spectrometer: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped
with a DTGS detector.

e Parameters:

[¢]

Scan Range: 4000-400 cm™?

Resolution: 4 cm—!

[¢]

Number of Scans: 16

[e]

o

A background spectrum of a pure KBr pellet is recorded and automatically subtracted from
the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation and Acquisition:
e Spectrometer: A mass spectrometer with an electron ionization (EIl) source.
e Parameters:

o lonization Mode: Electron lonization (EI)
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o Electron Energy: 70 eV
o Mass Range: m/z 50-500

o The sample is introduced via a direct insertion probe or through a gas chromatograph.

Visualizations
Chemical Structure and Spectroscopic Correlation

The following diagram illustrates the chemical structure of 3-Phenyl-2-thioxoimidazolidin-4-
one, highlighting the key atomic environments relevant to the spectroscopic data.

Spectroscopic Correlations
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Spectroscopic correlations for 3-Phenyl-2-thioxoimidazolidin-4-one.
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General Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of a novel compound like 3-Phenyl-
2-thioxoimidazolidin-4-one is depicted below.

Sample Preparation
(Synthesis & Purification)

Mass Spectrometry
(Determine Molecular Weight)

IR Spectroscopy
(Identify Functional Groups)

NMR Spectroscopy
(*H, 13C, etc.)

Data Integration &
Structure Elucidation

Confirm Structure of
3-Phenyl-2-thioxo-
imidazolidin-4-one

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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